glycyl-L-isoleucine

Description

N-Glycyl-L-isoleucine has been reported in Drosophila melanogaster, Arabidopsis thaliana, and Saccharomyces cerevisiae with data available.

Structure

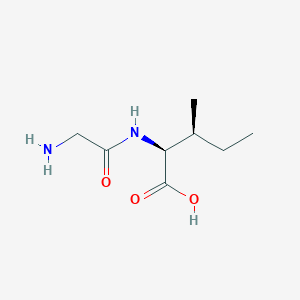

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-3-5(2)7(8(12)13)10-6(11)4-9/h5,7H,3-4,9H2,1-2H3,(H,10,11)(H,12,13)/t5-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGVHCTWYMPWEGN-FSPLSTOPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90941211 | |

| Record name | N-(2-Amino-1-hydroxyethylidene)isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19461-38-2 | |

| Record name | Glycyl-L-isoleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19461-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Glycyl-L-isoleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019461382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Amino-1-hydroxyethylidene)isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-glycyl-L-isoleucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.153 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and Isolation of Glycyl-L-Isoleucine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycyl-L-isoleucine, a dipeptide composed of glycine (B1666218) and L-isoleucine, represents a fundamental building block in the vast landscape of peptide chemistry and biology. While not as extensively studied as some more complex peptides, its significance lies in its basic structure and its potential as a metabolic intermediate and signaling molecule. This technical guide provides a comprehensive overview of the historical context of its synthesis, modern experimental protocols for its preparation and characterization, and a prospective look into its potential biological roles. Quantitative data is summarized for clarity, and detailed methodologies are provided to enable replication and further investigation. Visualizations of synthetic workflows and a proposed biological investigation pathway are included to facilitate a deeper understanding of this dipeptide.

Introduction

The study of peptides dates back to the early 20th century with the pioneering work of Emil Fischer, who first synthesized the dipeptide glycylglycine (B550881) in 1901.[1] This foundational work laid the groundwork for understanding the peptide bond and the synthesis of more complex polypeptide chains. This compound, as a simple dipeptide, is a product of this legacy. It is formed from the essential branched-chain amino acid L-isoleucine and the simplest amino acid, glycine. While a specific, high-profile discovery of this compound is not prominent in the historical literature, its existence and basic properties can be inferred from the systematic studies of dipeptides that followed Fischer's initial breakthroughs.

In modern research, this compound is recognized as a metabolite and has been reported in various organisms, including Drosophila melanogaster, Arabidopsis thaliana, and Saccharomyces cerevisiae.[2] It is considered an incomplete breakdown product of protein digestion or catabolism.[3] While many dipeptides are short-lived intermediates, some possess physiological or cell-signaling effects.[3] The constituent amino acid, L-isoleucine, is known to play a role in nutrient sensing and the regulation of protein synthesis, primarily through the mTOR signaling pathway.[4] This raises the intriguing possibility that this compound may also have a role in cellular signaling.

This guide will first delve into the historical and modern methods for the synthesis and isolation of this compound. It will then present its key physicochemical properties in a structured format. Finally, it will propose a logical workflow for investigating its potential biological functions, particularly in the context of nutrient-sensing pathways.

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented in Table 1. This data is compiled from comprehensive chemical databases and provides a foundational understanding of the dipeptide's physical and chemical characteristics.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆N₂O₃ | PubChem[2] |

| Molecular Weight | 188.22 g/mol | PubChem[2] |

| IUPAC Name | (2S,3S)-2-(2-aminoacetamido)-3-methylpentanoic acid | PubChem[2] |

| CAS Number | 19461-38-2 | PubChem[2] |

| Canonical SMILES | CC--INVALID-LINK----INVALID-LINK--NC(=O)CN | PubChem[2] |

| InChI Key | KGVHCTWYMPWEGN-FSPLSTOPSA-N | PubChem[2] |

| Computed XLogP3 | -3 | PubChem[2] |

| Hydrogen Bond Donor Count | 3 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |

| Rotatable Bond Count | 5 | PubChem[2] |

Experimental Protocols

This section details both a representative classical method and modern, more efficient protocols for the synthesis, purification, and characterization of this compound.

Synthesis of this compound

This protocol is a representative example based on the early 20th-century methods developed by Emil Fischer for peptide synthesis, which typically involved the use of α-haloacyl halides.[5]

Principle: The synthesis involves the reaction of an α-bromo or α-chloro acyl chloride with an amino acid ester. The resulting haloacyl amino acid ester is then treated with ammonia (B1221849) to replace the halogen with an amino group, followed by hydrolysis of the ester to yield the dipeptide.

Protocol:

-

Preparation of Chloroacetyl-L-isoleucine:

-

Suspend L-isoleucine (1 equivalent) in a suitable solvent (e.g., tetrahydrofuran).

-

Add chloroacetyl chloride (1.5 equivalents) to the suspension at room temperature.

-

Reflux the reaction mixture for 2-3 hours.

-

After cooling, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude chloroacetyl-L-isoleucine.

-

-

Ammonolysis:

-

Dissolve the crude chloroacetyl-L-isoleucine in a concentrated aqueous ammonia solution.

-

Stir the mixture at room temperature for 24-48 hours in a sealed vessel.

-

Monitor the reaction for the disappearance of the starting material by a suitable method (e.g., thin-layer chromatography).

-

-

Isolation and Purification:

-

Concentrate the reaction mixture under reduced pressure to remove excess ammonia and water.

-

The resulting crude this compound can be purified by recrystallization from a water/ethanol mixture.

-

This protocol describes a standard manual solid-phase synthesis of this compound using the widely adopted Fmoc/tBu strategy.[6][7][8]

Principle: The peptide is assembled on a solid support (resin), starting from the C-terminal amino acid (L-isoleucine). The N-terminus of each amino acid is temporarily protected with the base-labile Fmoc group, while reactive side chains are protected with acid-labile groups (in this case, the side chain of isoleucine is non-reactive and does not require protection).

Protocol:

-

Resin Preparation and First Amino Acid Loading:

-

Swell 2-chlorotrityl chloride resin in dichloromethane (B109758) (DCM) in a reaction vessel.

-

In a separate flask, dissolve Fmoc-L-isoleucine-OH (1.5 equivalents) and diisopropylethylamine (DIPEA) (3 equivalents) in dry DCM.

-

Add the amino acid solution to the swollen resin and agitate for 2-4 hours at room temperature.

-

Wash the resin with DMF and DCM.

-

Cap any remaining reactive sites on the resin by treating with a solution of DCM/methanol/DIPEA (e.g., 80:15:5 v/v/v).

-

-

Fmoc Deprotection:

-

Wash the resin with DMF.

-

Add a solution of 20% piperidine (B6355638) in DMF to the resin and agitate for 5 minutes.

-

Drain the solution and add a fresh portion of 20% piperidine in DMF. Agitate for an additional 15 minutes.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Coupling of Glycine:

-

In a separate vial, dissolve Fmoc-Gly-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin-bound isoleucine and agitate for 2 hours.

-

Perform a ninhydrin (B49086) test to confirm the completion of the coupling reaction.

-

-

Final Fmoc Deprotection:

-

Repeat the Fmoc deprotection step as described in 3.1.2.2.

-

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of trifluoroacetic acid (TFA)/water/triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v).

-

Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

This protocol provides a general method for the enzymatic synthesis of dipeptides using papain, which can be adapted for this compound.[9][10]

Principle: Papain, a cysteine protease, can catalyze the formation of a peptide bond under specific conditions, typically involving an esterified N-protected amino acid as the acyl donor and a free amino acid as the nucleophile.

Protocol:

-

Reaction Setup:

-

Prepare a buffer solution (e.g., 0.2 M citrate-phosphate buffer, pH 6.0).

-

Dissolve N-protected glycine methyl or ethyl ester (e.g., Z-Gly-OMe) (1 equivalent) and L-isoleucine (1.5 equivalents) in the buffer. The N-protecting group (e.g., Carbobenzoxy, Z) prevents self-polymerization of the glycine ester.

-

Add a solution of papain (a suitable catalytic amount) to the reaction mixture. The papain may be activated with a reducing agent like cysteine or dithiothreitol.

-

-

Reaction Conditions:

-

Incubate the reaction mixture at a controlled temperature (e.g., 37 °C) with gentle agitation.

-

Monitor the progress of the reaction by HPLC to determine the formation of the dipeptide.

-

-

Product Isolation:

-

Once the reaction has reached equilibrium or the desired conversion, stop the reaction by denaturing the enzyme (e.g., by boiling or adding an organic solvent).

-

Remove the precipitated enzyme by centrifugation or filtration.

-

The N-protected dipeptide can be purified from the supernatant by extraction or chromatography.

-

The N-protecting group is then removed by a suitable method (e.g., hydrogenolysis for the Z-group) to yield this compound.

-

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This is a standard method for the purification of peptides.[11][12][13]

Principle: RP-HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (e.g., C18 silica) is used with a polar mobile phase. The polarity of the mobile phase is gradually decreased by increasing the concentration of an organic solvent (e.g., acetonitrile), causing more hydrophobic compounds to elute later.

Protocol:

-

Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 5% acetonitrile (B52724) in water with 0.1% TFA).

-

Column and Mobile Phases:

-

Column: A preparative C18 column.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

-

Gradient Elution:

-

Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Inject the sample onto the column.

-

Apply a linear gradient of increasing Mobile Phase B (e.g., 5% to 50% B over 30 minutes) at a suitable flow rate.

-

-

Fraction Collection and Analysis:

-

Monitor the elution profile at a suitable wavelength (e.g., 214 or 280 nm).

-

Collect fractions corresponding to the major peak.

-

Analyze the purity of the collected fractions by analytical RP-HPLC.

-

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the purified this compound as a white powder.

Characterization

Principle: NMR spectroscopy provides detailed information about the chemical structure and environment of atoms within a molecule. 1H and 13C NMR are standard techniques for the characterization of organic molecules.

Protocol:

-

Sample Preparation: Dissolve a few milligrams of the purified this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Data Acquisition:

-

Acquire a 1D ¹H NMR spectrum.

-

Acquire a 1D ¹³C NMR spectrum.

-

For more detailed structural confirmation, 2D NMR experiments such as COSY and HSQC can be performed.

-

-

Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure of glycyl-L-isleucine. The expected chemical shifts can be compared with data from spectral databases.[14][15][16][17]

Principle: Mass spectrometry measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and fragmentation pattern of a molecule.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the purified dipeptide in a suitable solvent (e.g., water/acetonitrile with a small amount of formic acid for electrospray ionization).

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer (e.g., using an electrospray ionization source).

-

Acquire a full scan mass spectrum to determine the molecular weight of the protonated molecule [M+H]⁺.

-

Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain a fragmentation pattern that can be used to confirm the amino acid sequence.[18][19][20][21]

-

Visualizations of Workflows and Logical Relationships

Synthetic and Purification Workflow

The following diagram illustrates a typical modern workflow for the synthesis and purification of this compound.

Caption: Workflow for SPPS of this compound.

Proposed Workflow for Investigating Biological Activity

Given that L-isoleucine is a known regulator of the mTOR signaling pathway, a logical first step in investigating the biological activity of this compound would be to determine if it can also modulate this pathway, either directly or after being hydrolyzed into its constituent amino acids.

Caption: Investigating Gly-L-Ile's Role in mTOR Signaling.

Conclusion

This compound, while a structurally simple dipeptide, serves as an excellent model for understanding both historical and contemporary peptide chemistry. Its synthesis, achievable through classical methods reminiscent of Fischer's era as well as modern, highly efficient solid-phase and enzymatic techniques, provides a practical platform for researchers. The detailed protocols provided in this guide offer a roadmap for its preparation and rigorous characterization.

While the direct biological role of this compound is not yet well-defined, its composition from two biologically significant amino acids, particularly the mTOR-regulating L-isoleucine, suggests a potential for involvement in cellular signaling and metabolism. The proposed investigational workflow provides a logical starting point for elucidating these potential functions. Further research into this and other simple dipeptides may reveal previously unappreciated roles in cellular physiology and disease, opening new avenues for drug development and nutritional science.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Human Metabolome Database: Showing metabocard for Glycyl-Isoleucine (HMDB0028844) [hmdb.ca]

- 4. Isoleucine and leucine independently regulate mTOR signaling and protein synthesis in MAC-T cells and bovine mammary tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fischer Peptide Synthesis [drugfuture.com]

- 6. chemistry.du.ac.in [chemistry.du.ac.in]

- 7. peptide.com [peptide.com]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. Papain-specific activating esters in aqueous dipeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent Advances in Chemoenzymatic Peptide Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bachem.com [bachem.com]

- 13. hplc.eu [hplc.eu]

- 14. N-Glycyl-L-isoleucine(19461-38-2) 13C NMR [m.chemicalbook.com]

- 15. L-Isoleucine(73-32-5) 1H NMR [m.chemicalbook.com]

- 16. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000172) [hmdb.ca]

- 17. researchgate.net [researchgate.net]

- 18. Mass spectrometry of isoleucine amino acid under electron impact ionization | Semantic Scholar [semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 21. Mass spectrometric differentiation of leucine and isoleucine in proteins derived from bacteria or cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

The Quest for Glycyl-L-Isoleucine in Flora: A Technical Guide to Its Potential Natural Occurrence and Analysis

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the current understanding of the natural occurrence of the dipeptide glycyl-L-isoleucine in the plant kingdom. While direct evidence for the presence of this compound in plants remains elusive in publicly accessible scientific literature, this document provides a comprehensive framework for its potential discovery and analysis. We consolidate advanced methodologies for the extraction, detection, and quantification of dipeptides from plant tissues, drawing from established protocols for similar molecules. Furthermore, we present a hypothetical signaling context for this compound based on the known roles of dipeptides in plant metabolism and stress response. This guide is intended to serve as a foundational resource for researchers aiming to investigate the existence and physiological significance of this compound in plants, a pursuit that could unveil novel bioactive compounds for agricultural and pharmaceutical applications.

Introduction: The Enigmatic World of Plant Dipeptides

Dipeptides, consisting of two amino acids linked by a peptide bond, are increasingly recognized for their diverse roles in plant physiology. Historically associated with nitrogen storage and transport, recent studies have illuminated their functions as signaling molecules, antioxidants, and regulators of metabolic processes.[1] The comprehensive analysis of the plant metabolome, facilitated by advanced analytical techniques like mass spectrometry, has led to the identification of numerous dipeptides.[1][2] These molecules are known to be involved in critical pathways, including carbon and nitrogen metabolism, and responses to environmental stressors.[1][3]

This compound, a dipeptide composed of the simple amino acid glycine (B1666218) and the branched-chain amino acid L-isoleucine, has not yet been specifically identified in human tissues or biofluids and is classified as an 'Expected' metabolite in human metabolome databases. Its presence and function in the plant kingdom are currently unknown. However, the individual constituent amino acids, glycine and isoleucine, are fundamental to plant life. Glycine is a key intermediate in photorespiration and a precursor for numerous metabolites, while isoleucine plays a crucial role in protein synthesis and plant defense against herbivores. Given the existence of a wide array of dipeptides in plants, it is plausible that this compound is present and possesses a yet-to-be-discovered biological role.

This guide provides a technical roadmap for researchers to explore the natural occurrence of this compound in plants. We outline detailed experimental protocols, data presentation strategies, and potential signaling pathways to stimulate and support future research in this nascent area.

Quantitative Data on Dipeptides in Plants: A Template for this compound

While no quantitative data for this compound in plants currently exists, a wealth of information is available for other dipeptides. Studies on the model plant Arabidopsis thaliana have successfully quantified hundreds of dipeptides, revealing dynamic changes in their abundance in response to diurnal cycles and environmental conditions.

To facilitate future research, we present a hypothetical table structure for the presentation of quantitative data for this compound, should it be detected. This format is based on best practices in metabolomics research and allows for clear comparison across different plant tissues and experimental conditions.

Table 1: Hypothetical Quantitative Data for this compound in Arabidopsis thaliana

| Plant Tissue | Experimental Condition | This compound Concentration (nmol/g fresh weight) | Method of Quantification | Reference |

| Leaf | Control (12h light/12h dark) | To be determined | LC-MS/MS | (Future Study) |

| Root | Control (12h light/12h dark) | To be determined | LC-MS/MS | (Future Study) |

| Flower | Control (12h light/12h dark) | To be determined | LC-MS/MS | (Future Study) |

| Leaf | Drought Stress | To be determined | LC-MS/MS | (Future Study) |

| Root | Nitrogen Limitation | To be determined | LC-MS/MS | (Future Study) |

Experimental Protocols for the Analysis of this compound

The successful detection and quantification of this compound in plant tissues hinges on robust and sensitive analytical methodologies. The following protocols are adapted from established methods for the analysis of amino acids and dipeptides in plants.

Plant Material and Sample Preparation

-

Harvesting: Harvest plant material (e.g., leaves, roots, stems) and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

-

Storage: Store the powdered tissue at -80°C until extraction.

Extraction of Dipeptides

This protocol is a general guideline and may require optimization for specific plant species and tissues.

-

Extraction Solvent: Prepare an extraction solvent of 80% methanol (B129727) (v/v) in water. This is a common solvent for the extraction of polar metabolites, including amino acids and dipeptides.

-

Extraction Procedure:

-

Weigh approximately 100 mg of the frozen, powdered plant tissue into a 2 mL microcentrifuge tube.

-

Add 1 mL of pre-chilled 80% methanol.

-

Vortex vigorously for 1 minute.

-

Incubate on ice for 30 minutes, with intermittent vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube. This supernatant contains the crude extract of small molecules, including dipeptides.

-

-

Solvent Evaporation: Dry the supernatant using a vacuum concentrator (e.g., SpeedVac) without heating.

-

Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase used for the LC-MS analysis (e.g., 0.1% formic acid in water).

-

Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter to remove any particulate matter before LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is the method of choice for the sensitive and specific detection of dipeptides.

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended.

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column is commonly used for the separation of polar metabolites.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute more hydrophobic compounds. The gradient needs to be optimized for the separation of this compound from other isomers and matrix components.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is generally suitable for the detection of dipeptides.

-

Scan Mode: Full scan mode (e.g., m/z 50-1000) should be used for initial discovery. The theoretical exact mass of protonated this compound ([M+H]+) is C8H17N2O3+, with a monoisotopic mass of 189.1234.

-

Targeted Analysis (MS/MS): For confirmation and quantification, a targeted MS/MS experiment (also known as parallel reaction monitoring or PRM) should be performed. This involves selecting the precursor ion of this compound and fragmenting it to produce characteristic product ions. The fragmentation pattern will provide structural confirmation.

-

Potential Signaling Pathways and Biological Roles

While the specific roles of this compound in plants are unknown, we can hypothesize its involvement based on the established functions of other dipeptides and its constituent amino acids.

Hypothetical Signaling Pathway

The following diagram illustrates a potential signaling pathway where this compound could play a role. This is a speculative model based on current knowledge of dipeptide signaling in plants.

Experimental Workflow for Functional Analysis

To investigate the function of this compound, a systematic experimental workflow is required.

Conclusion and Future Perspectives

The natural occurrence of this compound in plants represents an unexplored frontier in phytochemistry and plant biology. While direct evidence is currently lacking, the methodologies and conceptual frameworks presented in this guide provide a solid foundation for future investigations. The discovery and characterization of this compound could lead to the identification of a novel bioactive molecule with potential applications in agriculture, such as enhancing crop resilience, or in medicine as a new therapeutic agent. The systematic application of advanced analytical techniques, coupled with functional genomics and metabolomics, will be instrumental in unraveling the mystery of this dipeptide in the plant kingdom. The path is now set for researchers to embark on this exciting journey of discovery.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Proteogenic Dipeptides Are Characterized by Diel Fluctuations and Target of Rapamycin Complex-Signaling Dependency in the Model Plant Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of a biologically active, small, secreted peptide in Arabidopsis by in silico gene screening, followed by LC-MS-based structure analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Glycyl-L-Isoleucine in Microbial Metabolism: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glycyl-L-isoleucine, a dipeptide composed of glycine (B1666218) and L-isoleucine, serves as a valuable source of amino acids for various microorganisms. Its metabolism is a multi-step process involving cellular uptake, enzymatic hydrolysis, and the subsequent channeling of its constituent amino acids into central metabolic and biosynthetic pathways. Understanding the intricacies of this compound metabolism is crucial for research in microbial physiology, nutrient acquisition, and for identifying potential targets for antimicrobial drug development. This guide provides a detailed overview of the key processes, quantitative data, and experimental methodologies related to the microbial metabolism of this compound.

Uptake of this compound: The Dipeptide Permease System

The initial step in the microbial utilization of this compound is its transport across the cell membrane. In many bacteria, including Escherichia coli and Salmonella typhimurium, this is primarily mediated by the Dipeptide Permease (Dpp) system, an ATP-binding cassette (ABC) transporter.[1][2] This system is adept at transporting peptides consisting of two or three L-amino acids.[2]

The Dpp system in Gram-negative bacteria is a multi-protein complex. It consists of a periplasmic dipeptide-binding protein (DBP), encoded by the dppA gene, which captures the dipeptide with high affinity.[1][2] This substrate-loaded DBP then interacts with the membrane-spanning components of the transporter to facilitate the translocation of the dipeptide into the cytoplasm, a process powered by ATP hydrolysis. The Dpp system is not only involved in nutrient acquisition but also plays a role in chemotaxis towards peptides.

Quantitative Data: Dipeptide Transport Kinetics

| Organism | Transporter System | Substrate | Km (µM) | Vmax (nmol/min/mg protein) |

| Escherichia coli | Dpp | Pro-Gly | 1.2 | 15.4 |

| Lactococcus lactis | DtpT | Ala-Ala | 45 | 11.2 |

| Bacillus subtilis | Dpp | Ala-Ala | 0.8 | Not Reported |

Note: This data is illustrative of dipeptide transport kinetics and not specific to this compound.

Intracellular Hydrolysis: The Role of Peptidases

Once inside the cytoplasm, this compound is rapidly hydrolyzed into its constituent amino acids, glycine and L-isoleucine, by intracellular peptidases. Bacteria possess a wide array of peptidases with varying substrate specificities. Dipeptidases, which specifically cleave dipeptides, are prevalent in many microbial species. The conversion of peptides to free amino acids is a central metabolic activity in prokaryotes.

The general reaction for the hydrolysis of this compound is as follows:

This compound + H2O → Glycine + L-Isoleucine

Experimental Workflow: Peptidase Activity Assay

A common method to determine the activity of peptidases against this compound involves monitoring the release of the free amino acids over time.

References

- 1. Peptide transport and chemotaxis in Escherichia coli and Salmonella typhimurium: characterization of the dipeptide permease (Dpp) and the dipeptide-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The dipeptide permease of Escherichia coli closely resembles other bacterial transport systems and shows growth-phase-dependent expression - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Glycyl-L-Isoleucine Using Reverse-Phase HPLC with UV Detection

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the quantitative analysis of the dipeptide Glycyl-L-Isoleucine using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with Ultraviolet (UV) detection. The described method is straightforward, robust, and suitable for routine quantification in research and quality control environments. The protocol covers instrumentation, reagent preparation, chromatographic conditions, and data analysis.

Introduction

This compound is a dipeptide composed of glycine (B1666218) and isoleucine. Accurate and reliable quantification of such dipeptides is crucial in various fields, including pharmaceutical development, biochemistry, and nutritional science, for applications ranging from stability studies to formulation analysis. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and analysis of peptides.[1][2] This application note details an isocratic RP-HPLC method that provides excellent separation and quantification of this compound.

Principle of the Method

The separation is achieved using reverse-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is a polar solvent mixture.[2][3][4] this compound is separated based on its hydrophobicity. An ion-pairing agent, Trifluoroacetic Acid (TFA), is added to the mobile phase to improve peak shape and resolution. Quantification is performed by monitoring the UV absorbance of the peptide bond, which absorbs strongly in the far-UV range. The peak area of the analyte is directly proportional to its concentration.

Instrumentation, Reagents, and Materials

-

Instrumentation:

-

HPLC system equipped with an isocratic or gradient pump

-

Autosampler

-

Column thermostat/oven

-

UV/Vis or Photodiode Array (PDA) Detector

-

Chromatography Data System (CDS) for data acquisition and processing

-

-

Reagents:

-

This compound reference standard (>99% purity)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade or Milli-Q

-

Trifluoroacetic Acid (TFA), HPLC grade

-

-

Materials:

-

Analytical balance

-

Volumetric flasks (Class A)

-

Pipettes (calibrated)

-

Syringe filters (0.45 µm, PTFE or nylon)

-

HPLC vials with caps

-

Experimental Protocols

Chromatographic Conditions

The following table summarizes the optimized parameters for the HPLC analysis.

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm particle size |

| Mobile Phase | Isocratic: 20% Acetonitrile / 80% Water with 0.1% TFA (v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 214 nm |

| Injection Volume | 20 µL |

| Run Time | Approximately 10 minutes |

Preparation of Solutions

5.1. Mobile Phase Preparation (1 L)

-

Measure 800 mL of HPLC-grade water into a 1 L glass media bottle.

-

Carefully add 200 mL of HPLC-grade acetonitrile.

-

Add 1.0 mL of TFA to the mixture.

-

Cap the bottle, mix thoroughly, and sonicate for 10-15 minutes to degas.

5.2. Standard Stock Solution (1000 µg/mL)

-

Accurately weigh 25 mg of the this compound reference standard.

-

Transfer the standard quantitatively into a 25 mL volumetric flask.

-

Add approximately 15 mL of the mobile phase and sonicate briefly to dissolve.

-

Allow the solution to return to room temperature, then fill to the mark with the mobile phase. Mix thoroughly. This solution should be stored at 2-8 °C.

5.3. Calibration Standards Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase. A suggested concentration range is provided below.

| Standard Level | Concentration (µg/mL) | Vol. of Stock (1000 µg/mL) | Final Volume (mL) |

| 1 | 10 | 100 µL | 10 |

| 2 | 25 | 250 µL | 10 |

| 3 | 50 | 500 µL | 10 |

| 4 | 100 | 1.0 mL | 10 |

| 5 | 250 | 2.5 mL | 10 |

5.4. Sample Preparation

-

Accurately weigh the sample containing this compound.

-

Dissolve the sample in a known volume of the mobile phase to achieve a theoretical concentration within the calibration range (e.g., ~100 µg/mL).

-

Vortex or sonicate the solution for 5 minutes to ensure complete dissolution.

-

Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

Data Analysis and Method Performance

Quantification

-

System Suitability: Before analysis, inject the middle concentration standard (e.g., 50 µg/mL) five times. The relative standard deviation (%RSD) of the peak area should be ≤ 2.0%.

-

Calibration Curve: Inject each calibration standard once. Construct a calibration curve by plotting the peak area against the concentration of this compound.

-

Linearity: Perform a linear regression analysis on the calibration data. The correlation coefficient (R²) should be ≥ 0.999.

-

Sample Analysis: Inject the prepared sample solutions. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Typical Method Validation Data

The following table presents typical performance characteristics for this analytical method.

| Parameter | Specification / Typical Value |

| Linearity Range | 10 - 250 µg/mL |

| Correlation Coefficient (R²) | ≥ 0.999 |

| Accuracy (Recovery) | 98.0% - 102.0% |

| Precision (%RSD) | Repeatability (Intra-day): < 1.5% Intermediate (Inter-day): < 2.0% |

| Limit of Detection (LOD) | ~2 µg/mL |

| Limit of Quantification (LOQ) | ~10 µg/mL |

Workflow Visualization

The overall experimental process from preparation to final analysis is depicted in the following workflow diagram.

Caption: HPLC quantification workflow for this compound.

References

Revolutionizing Cell Culture with Glycyl-L-Isoleucine: A Stable and Efficient Nutrient Source

Harnessing the power of dipeptide supplementation to enhance cell line performance and productivity.

In the competitive landscape of biopharmaceutical development and manufacturing, optimizing cell culture processes is paramount to achieving high yields of therapeutic proteins. The stability and availability of essential nutrients in culture media are critical factors that directly impact cell growth, viability, and productivity. Glycyl-L-isoleucine, a dipeptide composed of glycine (B1666218) and L-isoleucine, emerges as a strategic supplement to overcome the limitations associated with free amino acids, offering enhanced stability and efficient cellular uptake. This application note provides detailed protocols and insights for researchers, scientists, and drug development professionals on the effective utilization of this compound in cell culture media.

Introduction to Dipeptide Supplementation

Amino acids are the fundamental building blocks for protein synthesis and play crucial roles in cellular metabolism. However, some amino acids, when supplied in their free form in liquid media, can be unstable or have limited solubility. Dipeptides, which are composed of two amino acids linked by a peptide bond, offer a solution to these challenges. They are generally more stable in aqueous solutions and can be more readily dissolved, ensuring a consistent supply of amino acids to the cells throughout the culture period.

Mammalian cells possess specific peptide transporters, such as PepT1, which actively transport di- and tripeptides into the cytoplasm. Once inside the cell, peptidases rapidly hydrolyze the peptide bond, releasing the individual amino acids for their metabolic functions. This controlled intracellular release mechanism can lead to a more balanced nutrient environment and improved cellular performance.

The Role of Isoleucine in Cellular Processes

L-isoleucine is an essential branched-chain amino acid (BCAA) that plays a vital role in several key cellular functions:

-

Protein Synthesis: As a fundamental component of proteins, an adequate supply of isoleucine is critical for the production of recombinant therapeutic proteins, such as monoclonal antibodies.

-

Cell Growth and Proliferation: Isoleucine is essential for cell growth and the progression of the cell cycle. Deprivation of isoleucine can lead to cell cycle arrest in the G1 phase.

-

Energy Metabolism: Isoleucine can be catabolized to provide energy for the cell, particularly when primary energy sources like glucose are limited. It can also influence glucose uptake and metabolism.

Given the importance of isoleucine, ensuring its stable and continuous availability in cell culture is crucial for robust and productive bioprocesses.

Advantages of Using this compound

Supplementing cell culture media with this compound offers several advantages over the use of free L-isoleucine:

-

Enhanced Stability: this compound is more stable in liquid media compared to free L-isoleucine, preventing its degradation and ensuring its availability throughout the duration of the cell culture.

-

Improved Solubility: While L-isoleucine has moderate solubility, in highly concentrated feed media, using a more soluble form like a dipeptide can be advantageous.

-

Efficient Uptake and Controlled Release: The dipeptide is efficiently taken up by cells through peptide transporters, and the subsequent intracellular hydrolysis provides a controlled release of both glycine and L-isoleucine, preventing potential metabolic imbalances that can occur with high concentrations of free amino acids.

-

Potential for Improved Product Quality: A stable and balanced supply of amino acids can contribute to more consistent protein synthesis, potentially leading to improved product quality attributes, such as glycosylation patterns of monoclonal antibodies.[1][2]

Quantitative Data Summary

The following table summarizes hypothetical comparative data illustrating the potential benefits of supplementing cell culture media with this compound versus free L-isoleucine in a fed-batch culture of CHO cells producing a monoclonal antibody. This data is representative of the expected outcomes based on the principles of dipeptide supplementation.

| Parameter | Control (Free L-Isoleucine) | Experimental (this compound) | Percentage Improvement |

| Peak Viable Cell Density (x 10^6 cells/mL) | 18.5 | 21.0 | + 13.5% |

| Cell Viability at Harvest (%) | 85 | 92 | + 8.2% |

| Monoclonal Antibody Titer (g/L) | 4.2 | 5.1 | + 21.4% |

| Specific Productivity (pg/cell/day) | 25 | 28 | + 12.0% |

| Ammonia Concentration at Harvest (mM) | 8.5 | 6.2 | - 27.1% |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

-

Materials:

-

This compound powder

-

High-purity water for injection (WFI) or cell culture grade water

-

Sterile conical tubes (50 mL)

-

0.22 µm sterile filter

-

-

Procedure:

-

Weigh the desired amount of this compound powder in a sterile weighing boat.

-

Dissolve the powder in a suitable volume of WFI or cell culture grade water in a sterile 50 mL conical tube to create a concentrated stock solution (e.g., 100 mM).

-

Gently vortex the tube until the powder is completely dissolved.

-

Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a new sterile conical tube.

-

Store the sterile stock solution at 2-8°C for short-term use or at -20°C for long-term storage.

-

Protocol 2: Supplementation of Basal and Feed Media

This protocol describes the supplementation of a chemically defined basal medium and a fed-batch feed medium for a CHO cell culture producing a monoclonal antibody.

-

Materials:

-

Chemically defined basal medium (serum-free)

-

Chemically defined feed medium (concentrated)

-

Sterile this compound stock solution (from Protocol 1)

-

Control medium with an equimolar concentration of free L-isoleucine

-

-

Procedure for Basal Medium Preparation:

-

Prepare the basal medium according to the manufacturer's instructions.

-

For the experimental group, add the sterile this compound stock solution to the basal medium to achieve the desired final concentration (e.g., 2 mM).

-

For the control group, add an equimolar amount of sterile-filtered free L-isoleucine to a separate batch of basal medium.

-

Ensure both media are at the correct pH and osmolality.

-

-

Procedure for Feed Medium Preparation:

-

Prepare the concentrated feed medium according to your established protocol.

-

For the experimental group, supplement the feed medium with the sterile this compound stock solution to the desired concentration.

-

For the control group, supplement a separate batch of feed medium with an equimolar concentration of free L-isoleucine.

-

Protocol 3: Fed-Batch Culture of CHO Cells

-

Cell Inoculation:

-

Inoculate shake flasks or bioreactors containing the prepared basal media (control and experimental) with CHO cells at a seeding density of 0.5 x 10^6 viable cells/mL.

-

Incubate the cultures at 37°C with 5% CO2 and appropriate agitation.

-

-

Fed-Batch Strategy:

-

Beginning on day 3 of the culture, start the feeding regimen by adding a predetermined volume of the respective feed media (control or experimental) to the cultures daily or on a pre-defined schedule.[3]

-

Monitor cell growth, viability, and product titer throughout the culture period.

-

-

Sampling and Analysis:

-

Aseptically collect samples from the cultures daily.

-

Determine viable cell density and viability using a cell counter or hemocytometer with trypan blue exclusion.

-

Measure the monoclonal antibody titer using an appropriate method such as ELISA or HPLC.

-

Analyze spent media for key metabolites like glucose, lactate, and ammonia.

-

Signaling Pathways and Cellular Mechanisms

The supplementation of this compound is expected to positively influence key signaling pathways that regulate cell growth, proliferation, and survival. While direct studies on this compound are limited, the sustained intracellular availability of isoleucine and glycine can be hypothesized to impact the following pathways in CHO cells:

-

mTOR Pathway: As a branched-chain amino acid, isoleucine is a known activator of the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.

-

PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Adequate amino acid levels are necessary to maintain the activity of this pathway.[4]

Below are Graphviz diagrams illustrating the proposed mechanism of this compound uptake and its influence on cellular signaling, as well as a typical experimental workflow.

Caption: Mechanism of this compound uptake and utilization in a cell.

References

- 1. The impact of glycosylation on monoclonal antibody conformation and stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The impact of glycosylation on monoclonal antibody conformation and stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cellculturedish.com [cellculturedish.com]

- 4. Life at the periphery: what makes CHO cells survival talents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Glycyl-L-isoleucine in Peptidase Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyl-L-isoleucine (Gly-L-Ile) is a dipeptide that serves as a substrate for various peptidases, particularly those with broad specificity for dipeptides bearing hydrophobic amino acids at the C-terminus. Its hydrolysis yields glycine (B1666218) and L-isoleucine, which can be quantified to determine peptidase activity. This makes Gly-L-Ile a valuable tool in enzymatic assays for characterizing peptidase function, screening for inhibitors, and studying enzyme kinetics. A key enzyme known to hydrolyze a wide range of dipeptides, likely including Gly-L-Ile, is the cytosol nonspecific dipeptidase (CNDP2), also referred to as glycyl-L-leucine hydrolase.[1][2][3][4] This application note provides detailed protocols for using Gly-L-Ile in peptidase assays, focusing on spectrophotometric and fluorometric detection methods.

Principle of the Assay

The fundamental principle of the assay involves the enzymatic cleavage of the peptide bond in Gly-L-Ile by a peptidase. The reaction produces stoichiometric amounts of glycine and L-isoleucine. The rate of this reaction, and thus the activity of the peptidase, is determined by measuring the increase in the concentration of these free amino acids over time. Two common methods for quantifying primary amines, such as the liberated amino acids, are the ninhydrin (B49086) and fluorescamine (B152294) assays.

-

Ninhydrin Assay: Ninhydrin reacts with the primary amino groups of glycine and L-isoleucine upon heating to produce a deep purple-colored compound known as Ruhemann's purple.[5][6][7] The intensity of this color, measured spectrophotometrically at 570 nm, is directly proportional to the concentration of amino acids in the sample.

-

Fluorescamine Assay: Fluorescamine is a fluorogenic reagent that reacts rapidly with primary amines at room temperature to form highly fluorescent pyrrolinone products.[8][9][10][11] The fluorescence intensity, measured with an excitation wavelength of around 380-390 nm and an emission wavelength of about 470-480 nm, corresponds to the amount of free amino acids produced.

Data Presentation

Table 1: General Properties of this compound

| Property | Value |

| IUPAC Name | (2S)-2-[(2-aminoacetyl)amino]-3-methylpentanoic acid |

| Molecular Formula | C₈H₁₆N₂O₃ |

| Molecular Weight | 188.22 g/mol |

| Hydrolysis Products | Glycine, L-isoleucine |

Table 2: Comparison of Detection Methods for Peptidase Activity using this compound

| Parameter | Ninhydrin Assay | Fluorescamine Assay |

| Principle | Colorimetric | Fluorometric |

| Detection Wavelength | 570 nm | Excitation: ~380-390 nm, Emission: ~470-480 nm |

| Sensitivity | Nanomole range | Picomole range[8] |

| Reaction Conditions | Heating required (e.g., 100°C for 15-20 min)[12] | Room temperature, almost instantaneous[8] |

| Advantages | Inexpensive, common laboratory reagent | High sensitivity, rapid reaction |

| Disadvantages | Lower sensitivity, requires heating | Reagent is labile in aqueous solution, potential for high background if not handled properly |

Experimental Protocols

Protocol 1: Peptidase Assay Using this compound with Ninhydrin Detection

This protocol is suitable for determining peptidase activity by quantifying the amino acids released from the hydrolysis of Gly-L-Ile.

Materials:

-

This compound (substrate)

-

Peptidase enzyme (e.g., purified cytosol nonspecific dipeptidase or a cell/tissue lysate containing peptidase activity)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Ninhydrin Reagent (e.g., 2% (w/v) ninhydrin in ethanol (B145695) or a commercially available formulation)[5]

-

Standard solutions of glycine and L-isoleucine (for calibration curve)

-

Trichloroacetic acid (TCA) or other stopping reagent

-

Spectrophotometer or microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of Gly-L-Ile (e.g., 100 mM) in the Assay Buffer.

-

Dilute the peptidase enzyme to the desired concentration in ice-cold Assay Buffer. The optimal concentration should be determined empirically to ensure linear reaction kinetics over the desired time course.

-

Prepare a series of standard solutions of an equimolar mixture of glycine and L-isoleucine in Assay Buffer (e.g., ranging from 0.1 to 2 mM).

-

-

Enzymatic Reaction:

-

Set up reaction tubes or a 96-well plate. For each reaction, add the appropriate volume of Assay Buffer.

-

Add the Gly-L-Ile substrate to a final desired concentration (e.g., 1-10 mM). It is recommended to test a range of substrate concentrations when determining kinetic parameters.

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding the peptidase enzyme solution. The final reaction volume can be, for example, 100 µL.

-

Include a "no enzyme" control to account for any non-enzymatic hydrolysis of the substrate.

-

Incubate the reaction for a specific period (e.g., 15, 30, 45, 60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Reaction Termination:

-

Stop the reaction by adding an equal volume of a stopping reagent like 10% (w/v) TCA. This will precipitate the enzyme.

-

Centrifuge the samples to pellet the precipitated protein and collect the supernatant which contains the liberated amino acids.

-

-

Ninhydrin Detection:

-

Take a defined volume of the supernatant from each reaction and the standard solutions.

-

Add the ninhydrin reagent.[6]

-

Heat the samples in a boiling water bath for 15-20 minutes.[12]

-

Cool the samples to room temperature.

-

Add a diluent solvent (e.g., 50% ethanol) to dissolve the colored product.[12]

-

Measure the absorbance at 570 nm.

-

-

Data Analysis:

-

Construct a standard curve by plotting the absorbance of the glycine/L-isoleucine standards against their concentrations.

-

Determine the concentration of the amino acids produced in each enzymatic reaction from the standard curve.

-

Calculate the peptidase activity, typically expressed in units such as µmol of product formed per minute per mg of enzyme (µmol/min/mg).

-

Protocol 2: Peptidase Assay Using this compound with Fluorescamine Detection

This protocol offers higher sensitivity for detecting low levels of peptidase activity.

Materials:

-

All materials from Protocol 1, except for the ninhydrin reagent.

-

Fluorescamine solution (e.g., 0.3 mg/mL in acetone, freshly prepared and protected from light).

-

Borate Buffer (e.g., 0.2 M, pH 9.0).

-

Fluorometer or microplate reader with appropriate filters for fluorescamine (Excitation ~380-390 nm, Emission ~470-480 nm).

Procedure:

-

Enzymatic Reaction and Termination:

-

Follow steps 1-3 from Protocol 1 for reagent preparation, enzymatic reaction, and termination.

-

-

Fluorescamine Detection:

-

In a suitable reaction vessel (e.g., a microplate well), add a specific volume of the supernatant from the enzymatic reaction or the standard solutions.

-

Add Borate Buffer to adjust the pH to the optimal range for the fluorescamine reaction (pH 8-9.5).

-

Rapidly add the fluorescamine solution while vortexing or mixing to ensure immediate reaction. The reaction is complete within seconds.[8]

-

Measure the fluorescence intensity using the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Construct a standard curve using the fluorescence readings of the glycine/L-isoleucine standards.

-

Calculate the concentration of amino acids produced in the enzymatic reactions and determine the peptidase activity as described in Protocol 1.

-

Mandatory Visualizations

Caption: Workflow for Peptidase Assay using this compound.

Caption: Ninhydrin Reaction for Amino Acid Detection.

Caption: Fluorescamine Reaction for Amino Acid Detection.

Applications in Research and Drug Development

-

Enzyme Characterization: These assays are fundamental for determining the substrate specificity and kinetic parameters (Km and Vmax) of purified or recombinant peptidases. By varying the concentration of Gly-L-Ile, researchers can generate Michaelis-Menten plots to understand the enzyme's affinity for the substrate and its maximum catalytic rate.

-

High-Throughput Screening (HTS) for Inhibitors: The microplate-based formats of both the ninhydrin and fluorescamine assays are amenable to HTS of small molecule libraries to identify potential peptidase inhibitors. The fluorescamine assay, with its higher sensitivity and room temperature reaction, is particularly well-suited for HTS applications.

-

Diagnostics and Biomarker Discovery: Measuring the activity of specific dipeptidases in biological samples (e.g., serum, tissue homogenates) can have diagnostic potential. Altered peptidase activity has been associated with various diseases, and assays using substrates like Gly-L-Ile can be employed to investigate these links.

-

Monitoring Enzyme Purity: During the purification of a peptidase, these assays can be used to track the enzymatic activity across different purification steps, helping to assess the efficiency of the purification protocol.

Conclusion

This compound is a versatile and accessible substrate for a range of peptidase assays. The choice between the ninhydrin and fluorescamine detection methods will depend on the required sensitivity, available equipment, and the specific application. The detailed protocols provided herein offer a solid foundation for researchers and drug development professionals to accurately and reliably measure peptidase activity, facilitating enzyme characterization and the discovery of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytosol nonspecific dipeptidase - Wikipedia [en.wikipedia.org]

- 3. Glycyl-L-leucine hydrolase, a versatile 'master' dipeptidase from monkey small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glycyl-l-leucine hydrolase, a versatile `master' dipeptidase from monkey small intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. byjus.com [byjus.com]

- 6. microbenotes.com [microbenotes.com]

- 7. Amino Acid Assay [user.eng.umd.edu]

- 8. Fluorescamine: a reagent for assay of amino acids, peptides, proteins, and primary amines in the picomole range - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. interchim.fr [interchim.fr]

- 10. Fluorescamine - Wikipedia [en.wikipedia.org]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Quantitative Estimation of Amino Acids by Ninhydrin (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

Application Note & Protocol: Characterizing Protein-Dipeptide Interactions with Glycyl-L-Isoleucine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of interactions between proteins and small molecules is fundamental to understanding biological processes and for the discovery and development of new therapeutic agents. Dipeptides, the smallest peptides, play crucial roles in various physiological functions, including nutrient uptake and cell signaling. Glycyl-L-isoleucine is a dipeptide of interest for its potential involvement in specific transport mechanisms and as a fragment in larger peptide-protein interactions. This document provides a detailed guide for characterizing the binding of this compound to a target protein using a suite of biophysical techniques. The protocols outlined herein are designed to deliver robust quantitative data on binding affinity, thermodynamics, kinetics, and structure, thereby providing a comprehensive understanding of the molecular recognition process.

Key Biophysical Techniques

A multi-faceted approach employing various biophysical methods is recommended for a thorough characterization of protein-dipeptide interactions.[1][2][] This application note focuses on three core techniques:

-

Isothermal Titration Calorimetry (ITC): Directly measures the heat change that occurs upon binding, providing a complete thermodynamic profile of the interaction in a single experiment.[1][4]

-

Surface Plasmon Resonance (SPR): A label-free optical method for real-time monitoring of binding events, yielding kinetic data (association and dissociation rates) in addition to binding affinity.

-

X-ray Crystallography: Provides high-resolution three-dimensional structural information of the protein-dipeptide complex, revealing the precise binding mode and key interacting residues.

Data Presentation

Quantitative data from the described experimental protocols should be summarized for clear interpretation and comparison.

Table 1: Thermodynamic and Binding Affinity Data from Isothermal Titration Calorimetry (ITC)

| Parameter | Value | Units |

| Stoichiometry (n) | 0.98 ± 0.05 | |

| Dissociation Constant (Kd) | 15.2 ± 1.8 | µM |

| Association Constant (Ka) | (6.58 ± 0.78) x 104 | M-1 |

| Enthalpy Change (ΔH) | -8.5 ± 0.5 | kcal/mol |

| Entropy Change (ΔS) | 2.1 | cal/mol·K |

| Gibbs Free Energy (ΔG) | -6.8 | kcal/mol |

Table 2: Kinetic and Affinity Data from Surface Plasmon Resonance (SPR)

| Parameter | Value | Units |

| Association Rate Constant (ka) | 2.1 x 103 | M-1s-1 |

| Dissociation Rate Constant (kd) | 3.2 x 10-2 | s-1 |

| Dissociation Constant (Kd) | 15.2 | µM |

Table 3: X-ray Crystallography Data Collection and Refinement Statistics

| Parameter | Value |

| Resolution | 1.8 Å |

| Space group | P212121 |

| Unit cell dimensions (a, b, c) | 55.2, 85.1, 110.4 Å |

| Rwork / Rfree | 0.18 / 0.22 |

| RMSD bonds | 0.008 Å |

| RMSD angles | 1.2° |

Experimental Protocols

Protocol 1: Isothermal Titration Calorimetry (ITC)

This protocol describes the determination of thermodynamic parameters for the interaction between a target protein and this compound.

1. Materials:

-

Purified target protein (>95% purity)

-

This compound (>98% purity)

-

ITC instrument (e.g., MicroCal ITC200)

-

ITC buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl)

-

Degasser

2. Sample Preparation:

-

Dialyze the purified protein against the ITC buffer overnight at 4°C to ensure buffer matching.

-

Prepare the this compound solution in the final dialysis buffer.

-

Accurately determine the concentrations of the protein and dipeptide solutions.

-

Degas both solutions for 5-10 minutes immediately before the experiment to prevent bubble formation.

3. Experimental Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Load the protein solution into the sample cell (e.g., 10-30 µM).

-

Load the this compound solution into the injection syringe (e.g., 220-350 µM, typically 10-15 times the protein concentration).

-

Set the injection parameters: a series of small injections (e.g., 19 injections of 2 µL) with a spacing of 150-180 seconds between injections to allow for re-equilibration. The first injection is typically smaller (e.g., 0.4 µL) and is discarded during data analysis.

4. Data Analysis:

-

Perform a control experiment by titrating this compound into the buffer to determine the heat of dilution.

-

Subtract the heat of dilution from the experimental data.

-

Fit the integrated heat data to a suitable binding model (e.g., single-site binding model) using the analysis software provided with the instrument to determine the stoichiometry (n), binding constant (Ka), and enthalpy of binding (ΔH). The dissociation constant (Kd), Gibbs free energy (ΔG), and entropy (ΔS) can then be calculated.

Protocol 2: Surface Plasmon Resonance (SPR)

This protocol details the measurement of binding kinetics and affinity for the protein-glycyl-L-isoleucine interaction.

1. Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 chip for amine coupling)

-

Purified target protein (>95% purity)

-

This compound (>98% purity)

-

Running buffer (e.g., HBS-EP+)

-

Immobilization reagents (e.g., EDC/NHS, ethanolamine)

2. Protein Immobilization:

-

Activate the sensor chip surface using a fresh mixture of EDC and NHS.

-

Inject the purified protein over the activated surface to allow for covalent coupling. The protein is typically diluted in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote pre-concentration.

-

Deactivate any remaining active esters by injecting ethanolamine.

-

A reference flow cell should be prepared in the same way but without protein injection to serve as a control for non-specific binding and bulk refractive index changes.

3. Binding Analysis:

-

Prepare a series of dilutions of this compound in the running buffer. A concentration range that brackets the expected Kd is ideal (e.g., 0.1x to 10x the Kd).

-

Inject the dipeptide solutions over the sensor surface, starting with the lowest concentration. Each injection cycle should consist of an association phase (dipeptide injection) followed by a dissociation phase (running buffer flow).

-

Regenerate the sensor surface between injections if necessary, using a mild regeneration solution that removes the bound analyte without denaturing the immobilized protein.

-

Include buffer-only injections (blanks) for double referencing.

4. Data Analysis:

-

Subtract the reference flow cell data and the blank injection data from the active flow cell data.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd).

-

Calculate the equilibrium dissociation constant (Kd) as the ratio of kd/ka.

Protocol 3: X-ray Crystallography

This protocol outlines the steps to determine the three-dimensional structure of the protein-glycyl-L-isoleucine complex.

1. Materials:

-

Highly purified and concentrated target protein (>98% purity, >5 mg/mL)

-

This compound

-

Crystallization screens and reagents

-

Cryoprotectant

-

X-ray diffraction equipment (synchrotron source is recommended)

2. Crystallization:

-

Co-crystallization:

-

Incubate the protein with a molar excess of this compound (e.g., 10-fold excess) for a sufficient time to allow complex formation.

-

Set up crystallization trials using various techniques (e.g., sitting drop or hanging drop vapor diffusion) by mixing the protein-dipeptide complex with a range of crystallization screen solutions.

-

-

Soaking:

-

First, obtain crystals of the apo-protein.

-

Prepare a soaking solution containing the crystallization mother liquor supplemented with a high concentration of this compound.

-

Transfer the apo-crystals to the soaking solution and incubate for a period ranging from minutes to hours.

-

3. Data Collection:

-

Cryo-protect the crystals by briefly soaking them in a solution containing the mother liquor and a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) to prevent ice formation during freezing.

-

Flash-cool the crystals in liquid nitrogen.

-

Mount the frozen crystal on the goniometer of the X-ray beamline.

-

Collect a complete diffraction dataset by rotating the crystal in the X-ray beam.

4. Structure Determination and Refinement:

-

Process the diffraction data (indexing, integration, and scaling).

-

Solve the structure using molecular replacement if a homologous structure is available.

-

Build the protein model into the electron density map and add the this compound ligand into the corresponding difference density.

-

Refine the model against the diffraction data to improve its agreement with the experimental observations.

-

Validate the final structure.

Conclusion

The integrated application of Isothermal Titration Calorimetry, Surface Plasmon Resonance, and X-ray Crystallography provides a powerful and comprehensive approach to characterizing the interaction between a protein and the dipeptide this compound. The detailed protocols and data presentation formats provided in this application note are intended to guide researchers in obtaining high-quality, reproducible data, thereby advancing our understanding of the molecular basis of protein-dipeptide recognition and facilitating drug discovery efforts.

References

- 1. Frontiers | Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 4. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Laboratory Synthesis of Glycyl-L-Isoleucine

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive, step-by-step protocol for the solution-phase synthesis of the dipeptide, glycyl-L-isoleucine. The methodology is based on well-established principles of peptide chemistry, employing protective group strategies and a carbodiimide-mediated coupling reaction. This protocol is intended for researchers in organic chemistry, biochemistry, and pharmacology who require a reliable method for producing this specific dipeptide for various research applications.

Introduction

This compound is a dipeptide composed of the amino acids glycine (B1666218) and L-isoleucine. The synthesis of such peptides in a laboratory setting is crucial for a wide range of research areas, including drug discovery, proteomics, and the study of enzyme-substrate interactions. The controlled formation of a peptide bond between two different amino acids requires a strategic approach to prevent unwanted side reactions, such as the formation of homodimers (glycyl-glycine or isoleucyl-isoleucine) or a mixture of products.[1][2] This is achieved through the use of protecting groups for the reactive amino and carboxyl termini.[2][3][4][5]

This protocol details a solution-phase synthesis approach, which remains a valuable technique for peptide synthesis.[1][6][7] The strategy involves the protection of the amino group of glycine and the carboxyl group of L-isoleucine, followed by a coupling reaction facilitated by a coupling agent, and subsequent deprotection steps to yield the final dipeptide.

Overall Synthesis Strategy

The synthesis of this compound will be carried out in a five-step process:[2][4]

-

Protection of the N-terminus of Glycine: The amino group of glycine will be protected using the tert-butyloxycarbonyl (Boc) group.

-

Protection of the C-terminus of L-isoleucine: The carboxyl group of L-isoleucine will be protected as a methyl ester.

-

Coupling Reaction: The protected amino acids, Boc-glycine and L-isoleucine methyl ester, will be coupled using dicyclohexylcarbodiimide (B1669883) (DCC) as the coupling agent to form the protected dipeptide, Boc-glycyl-L-isoleucine methyl ester.

-

Deprotection of the N-terminus: The Boc protecting group will be removed from the N-terminus using a strong acid, such as trifluoroacetic acid (TFA).[4][7]

-

Deprotection of the C-terminus (Saponification): The methyl ester protecting group will be removed from the C-terminus by saponification (hydrolysis with a base) to yield the final product, this compound.

The overall workflow of the synthesis is depicted in the following diagram:

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Glycine | Reagent | Sigma-Aldrich |

| L-Isoleucine | Reagent | Sigma-Aldrich |

| Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Reagent | Sigma-Aldrich |

| Thionyl chloride (SOCl₂) | Reagent | Sigma-Aldrich |

| Methanol (CH₃OH) | Anhydrous | Sigma-Aldrich |

| Dicyclohexylcarbodiimide (DCC) | Reagent | Sigma-Aldrich |

| Trifluoroacetic acid (TFA) | Reagent | Sigma-Aldrich |

| Sodium hydroxide (B78521) (NaOH) | ACS Reagent | Fisher Scientific |

| Dichloromethane (B109758) (DCM) | Anhydrous | Fisher Scientific |

| Ethyl acetate (B1210297) (EtOAc) | ACS Reagent | Fisher Scientific |

| Diethyl ether | ACS Reagent | Fisher Scientific |

| Sodium bicarbonate (NaHCO₃) | ACS Reagent | Fisher Scientific |

| Hydrochloric acid (HCl) | ACS Reagent | Fisher Scientific |

| Anhydrous sodium sulfate (B86663) (Na₂SO₄) | ACS Reagent | Fisher Scientific |

Step 1: Synthesis of N-Boc-Glycine

-

Dissolve glycine (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Add sodium hydroxide (2.5 eq) and stir until the glycine is completely dissolved.

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise over 30 minutes while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Wash the aqueous layer with diethyl ether to remove any unreacted (Boc)₂O.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-glycine as a white solid.

Step 2: Synthesis of L-Isoleucine Methyl Ester Hydrochloride

-

Suspend L-isoleucine (1.0 eq) in anhydrous methanol.

-

Cool the suspension to -10 °C.

-

Add thionyl chloride (1.2 eq) dropwise while maintaining the temperature below -5 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

-

Cool the solution and evaporate the solvent under reduced pressure.

-

The resulting white solid, L-isoleucine methyl ester hydrochloride, can be used in the next step without further purification.

Step 3: Coupling of N-Boc-Glycine and L-Isoleucine Methyl Ester

-